8-Hexadecynoic acid, also known as 15-hexadecynoic acid, is a fatty acid characterized by a terminal alkyne group. This compound is part of a broader class of acetylenic fatty acids, which have garnered attention for their unique chemical properties and potential biological activities. The structural formula of 8-hexadecynoic acid is C₁₆H₃₀O₂, featuring a triple bond between the eighth and ninth carbon atoms in the chain.
This compound falls under the category of fatty acids, specifically acetylenic fatty acids. These compounds are characterized by the presence of one or more triple bonds in their hydrocarbon chains. 8-Hexadecynoic acid is classified as a long-chain fatty acid due to its sixteen carbon atoms.
The synthesis of 8-hexadecynoic acid typically involves multi-step organic reactions. One common method includes the use of lithium diisopropylamide (LDA) as a base in conjunction with alkyl halides to form the desired alkyne structure.
8-Hexadecynoic acid has a linear structure typical of fatty acids but includes a unique alkyne functional group that influences its reactivity and interactions.
The presence of the triple bond affects the compound's physical properties, such as melting point and solubility compared to saturated fatty acids.
8-Hexadecynoic acid can participate in various chemical reactions typical for fatty acids, including:
The reactivity of the terminal alkyne allows for selective functionalization, making it valuable in synthetic organic chemistry and materials science.
The mechanism by which 8-hexadecynoic acid exerts its biological effects is still under investigation, but it is believed to involve:
Studies have shown that specific concentrations can significantly inhibit growth in certain bacterial strains, indicating potential therapeutic applications.
8-Hexadecynoic acid has several scientific applications:
The synthesis of 8-hexadecynoic acid (terminal alkyne at C8) follows established multi-step strategies optimized for alkynoic fatty acid derivatives. A common approach involves alkylation of diyne precursors followed by selective functionalization. As demonstrated for related C16 alkynoic acids, a typical pathway begins with mono-alkylation of 1,7-octadiyne using organolithium reagents (n-BuLi) in tetrahydrofuran (THF) at -78°C under inert atmosphere [1] [8]. Subsequent quenching with alkyl bromides introduces the hydrocarbon chain, yielding intermediates like 1,8-pentadecadiyne (21% yield after Kugel-Rohr distillation) [1]. The critical carboxylation step employs n-BuLi to generate a terminal acetylide anion, followed by reaction with solid CO₂ and acidification to produce the target fatty acid [8]. Alternative routes utilize protected bromo-alcohol intermediates, where tert-butyldimethylsilyl (TBS) protection enables selective chain elongation via alkyne coupling before deprotection and oxidation (PDC/DMF) yields the carboxylic acid functionality [4] [8].
Table 1: Representative Multi-Step Synthesis of 8-Hexadecynoic Acid Analogues
Starting Material | Key Reagents/Conditions | Intermediate | Final Product Yield |
---|---|---|---|
1,7-Octadiyne | n-BuLi/THF/-78°C; HMPA; 1-Bromoheptane | 1,8-Pentadecadiyne | 21% (after distillation) |
8-Bromo-1-octanol | TBSCl/Imidazole/DMF; 1-Nonyne/n-BuLi/HMPA | TBS-Protected Alkynol | 23-32% |
TBS-Alkynol | TBAF/THF; PDC/DMF | Alkynoic acid | 40-70% |
These methodologies typically achieve overall yields of 34-78% for C16 alkynoic isomers, with yield variations attributable to the positional stability of the alkyne moiety during purification steps [8]. The structural integrity of 8-hexadecynoic acid is confirmed via GC-MS, ¹³C-NMR (characteristic alkyne carbon signals at δ 65-85 ppm), and FT-IR (sharp νC≡C absorption at 2110-2260 cm⁻¹) [1] [4].
Precise positioning of the triple bond at C8 presents distinct synthetic challenges due to competing isomerization and purification complexities. The C8 position represents a "mid-chain" alkyne, requiring stringent control during alkylation to prevent over-alkylation or diyne formation [1]. Innovations in protecting group strategies mitigate these issues, as demonstrated by TBS protection of ω-bromo alcohols (e.g., 8-bromo-1-octanol), which facilitates regioselective coupling with 1-nonyne via lithium acetylide formation [4] [8]. A critical advancement involves saponification-assisted solubilization of alkynoic precursors using fatty-acid-free BSA and delipidated media, significantly improving reaction homogeneity for mid-chain alkynes like the C8 isomer [9]. This technique prevents micelle formation that commonly plagues long-chain alkynoic acid synthesis, particularly for less soluble analogs [4] [9].
For 15-hexadecynoic acid (terminal alkyne), optimized synthesis employs sodium amide (NaNH₂) in toluene at 120°C, achieving 93% yield via deprotonation and carboxylation [5] [10]. However, this method is unsuitable for internal alkynes like the C8 isomer due to regioselectivity constraints. Purification of 8-hexadecynoic acid requires specialized techniques like Ag⁺-impregnated silica gel chromatography, leveraging silver-alkyne complexation to resolve positional isomers that co-elute in standard chromatographic systems [4].
Table 2: Positional Isomer Characteristics of C16 Alkynoic Acids
Isomer | Triple Bond Position | Synthetic Complexity | Key Purification Method | Bioactivity Relevance |
---|---|---|---|---|
2-HDA | C2-C3 | Low | Acid-base extraction | Highest antibacterial activity |
8-HDA | C8-C9 | Moderate | Ag⁺-silica chromatography | Moderate bioactivity |
15-HDA | C15-C16 (terminal) | Low | Recrystallization | Click chemistry applications |
6,9-diynoic | C6,C9 | High | Fractional distillation | Antifungal enhancement |
Structural optimization of 8-hexadecynoic acid explores bioactivity enhancement through atomic substitutions and chain extensions. Sulfur incorporation at C4 or C5 generates thioether analogs (e.g., 4-thia-8-hexadecynoic acid), synthesized via nucleophilic displacement of bromo-alkyne intermediates with thiolates [4]. These analogs demonstrate altered antibacterial efficacy against clinical isolates of methicillin-resistant Staphylococcus aureus (CIMRSA), though with generally reduced activity compared to the oxygen-containing parent compound (MIC increase from 15.6 µg/mL to >50 µg/mL) [4]. The diminished activity is attributed to electronic perturbation of the carbonyl-alkyne pharmacophore and increased critical micelle concentration (CMC), reducing membrane penetration efficiency [4].
Diynoic variations incorporating additional triple bonds significantly enhance antifungal activity. The 2,6-hexadecadiynoic acid analog—synthesized via double alkylation of 1,5-hexadiyne—exhibits exceptional activity against fluconazole-resistant Candida albicans (MIC = 11 µM) and Cryptococcus neoformans (MIC < 5.7 µM) [1]. This represents a 3-5 fold enhancement over monoynoic 8-HDA, establishing that conjugated diyne systems amplify membrane-targeting fungitoxicity [1]. Chain-length optimization reveals C16 as optimal; C14 analogs show reduced antifungal potency, while C18 derivatives suffer solubility limitations that diminish bioactivity [1] [8].
Table 3: Modified 8-Hexadecynoic Acid Analogs and Bioactivity
Modification Type | Representative Compound | Synthetic Approach | Key Bioactivity Finding |
---|---|---|---|
Sulfur substitution | 4-Thia-8-hexadecynoic acid | Bromoalkyne + thiolate nucleophile | Reduced antibacterial activity (MIC >50 µg/mL vs MRSA) |
Diyne system | 2,6-Hexadecadiynoic acid | Double alkylation of 1,5-hexadiyne | MIC 11 µM vs fluconazole-resistant C. albicans |
Chain elongation | 8-Octadecynoic acid | Alkylation with 1-decyne | Reduced antifungal activity vs C16 analog |
Terminal modification | Methyl 8-hexadecynoate | Esterification (CH₂N₂) | Loss of antibacterial activity |
Bioactivity Profile and Mechanism of Action
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3